molecular formula C15H17N3O5S B2578008 Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate CAS No. 899732-53-7

Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate

Cat. No. B2578008
CAS RN: 899732-53-7
M. Wt: 351.38
InChI Key: LAUYVXDSTYNEIJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrido[2,3-d]pyrimidin-5-one . Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been studied due to their wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

This compound is used in the synthesis of novel pyrimidine derivatives, including 2,4,6-trisubstituted pyrimidines, which are obtained through the condensation of ethyl 2-(2-alkylsulfanylethyl)-3-oxobutanoates with amidines and thiourea. These derivatives have potential applications in medicinal chemistry due to their diverse biological activities. The study by Arutyunyan (2013) demonstrates this synthetic application in the context of organic chemistry and drug discovery (Arutyunyan, 2013).

Nonlinear Optical Materials

The compound's derivatives also find use in the synthesis of nonlinear optical materials. Dhandapani et al. (2017) focused on the structural evaluation and nonlinear optical analysis of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, highlighting its potential in materials science for optical applications (Dhandapani et al., 2017).

Antibacterial Agents

Furthermore, derivatives of this compound have been explored for their antibacterial properties. Azab, Youssef, and El-Bordany (2013) synthesized heterocyclic compounds containing a sulfonamido moiety from a precursor related to the compound , demonstrating significant antibacterial activity. This underscores the potential of these compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antifolate Agents

Antifolate activity is another significant area of application. Compounds synthesized from ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate derivatives have been evaluated as dihydrofolate reductase inhibitors, showing promise as antitumor agents. The work by Gangjee et al. (2007) exemplifies this application in the development of classical and nonclassical antifolates for cancer treatment (Gangjee et al., 2007).

Synthetic Organic Chemistry

In synthetic organic chemistry, the versatility of this compound is showcased through its use in generating a wide array of heterocyclic structures, demonstrating its utility as a precursor in the synthesis of diverse organic molecules. This aspect is illustrated in the study by Honey, Pasceri, Lewis, and Moody (2012), where ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is utilized to synthesize various trifluoromethyl heterocycles, showcasing the compound's role in facilitating the synthesis of compounds with potential pharmaceutical applications (Honey, Pasceri, Lewis, & Moody, 2012).

properties

IUPAC Name

ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c1-4-23-11(20)7-9(19)8-24-10-5-6-16-13-12(10)14(21)18(3)15(22)17(13)2/h5-6H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUYVXDSTYNEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate

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